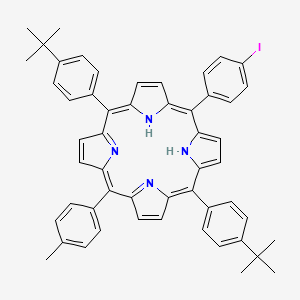
5,15-Bis(4-tert-butylphenyl)-10-(4-iodophenyl)-20-(4-methylphenyl)porphyrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,15-Bis(4-tert-butylphenyl)-10-(4-iodophenyl)-20-(4-methylphenyl)porphyrin is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. These compounds are known for their ability to coordinate metals and are used in various applications, including catalysis, photodynamic therapy, and as sensors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Bis(4-tert-butylphenyl)-10-(4-iodophenyl)-20-(4-methylphenyl)porphyrin typically involves the condensation of pyrrole with substituted benzaldehydes under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or chloroform, with a catalyst like trifluoroacetic acid. The resulting porphyrinogen is then oxidized to form the porphyrin.
Industrial Production Methods
Industrial production of such porphyrins may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for mixing and temperature control. Purification steps such as column chromatography or recrystallization are used to obtain the final product.
化学反应分析
Types of Reactions
5,15-Bis(4-tert-butylphenyl)-10-(4-iodophenyl)-20-(4-methylphenyl)porphyrin can undergo various chemical reactions, including:
Oxidation: The porphyrin ring can be oxidized to form porphyrin dications.
Reduction: Reduction can lead to the formation of porphyrin dianions.
Substitution: The iodine atom can be substituted with other groups via palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products
Oxidation: Porphyrin dications.
Reduction: Porphyrin dianions.
Substitution: Various substituted porphyrins depending on the substituent introduced.
科学研究应用
Chemistry
In chemistry, 5,15-Bis(4-tert-butylphenyl)-10-(4-iodophenyl)-20-(4-methylphenyl)porphyrin is used as a ligand in coordination chemistry. It can form complexes with various metals, which are studied for their catalytic properties.
Biology and Medicine
Porphyrins are explored for their use in photodynamic therapy (PDT) for cancer treatment. The compound can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry
In industry, porphyrins are used in the development of sensors for detecting gases and other substances. They are also used in the design of organic photovoltaic cells for solar energy conversion.
作用机制
The mechanism of action of 5,15-Bis(4-tert-butylphenyl)-10-(4-iodophenyl)-20-(4-methylphenyl)porphyrin depends on its application. In photodynamic therapy, the compound absorbs light and transfers energy to oxygen molecules, generating reactive oxygen species that damage cellular components. In catalysis, the porphyrin-metal complex facilitates various chemical reactions by providing an active site for substrate binding and transformation.
相似化合物的比较
Similar Compounds
Tetraphenylporphyrin (TPP): A widely studied porphyrin with four phenyl groups.
Heme: A naturally occurring porphyrin with an iron center, essential for oxygen transport in blood.
Chlorophyll: A magnesium-containing porphyrin involved in photosynthesis.
Uniqueness
5,15-Bis(4-tert-butylphenyl)-10-(4-iodophenyl)-20-(4-methylphenyl)porphyrin is unique due to its specific substituents, which can influence its chemical reactivity and physical properties. The presence of the iodine atom allows for further functionalization through substitution reactions, making it a versatile compound for various applications.
属性
CAS 编号 |
874948-43-3 |
|---|---|
分子式 |
C53H47IN4 |
分子量 |
866.9 g/mol |
IUPAC 名称 |
10,20-bis(4-tert-butylphenyl)-5-(4-iodophenyl)-15-(4-methylphenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C53H47IN4/c1-32-8-10-33(11-9-32)48-40-24-26-42(55-40)49(34-12-18-37(19-13-34)52(2,3)4)44-28-30-46(57-44)51(36-16-22-39(54)23-17-36)47-31-29-45(58-47)50(43-27-25-41(48)56-43)35-14-20-38(21-15-35)53(5,6)7/h8-31,57-58H,1-7H3 |
InChI 键 |
WRJIBOHYXPSLNZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=N3)C(=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(C)(C)C)C8=CC=C(C=C8)I)N4)C9=CC=C(C=C9)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14178925.png)
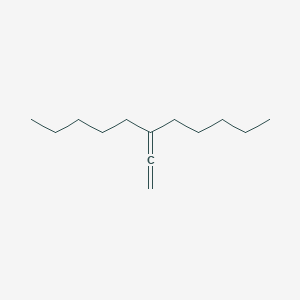
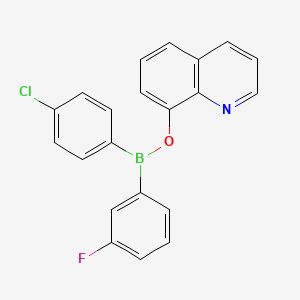
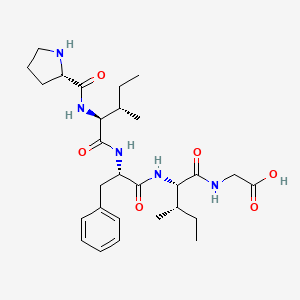

![1,3-Bis[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14178956.png)
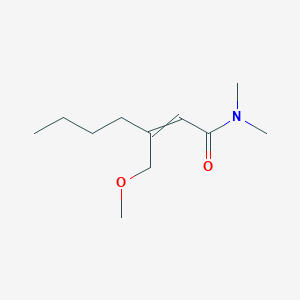

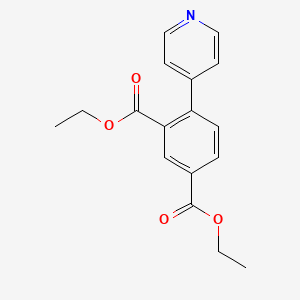
![2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B14178986.png)


![2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14178995.png)
![10-Phenyl-8-(trifluoromethyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14179009.png)
